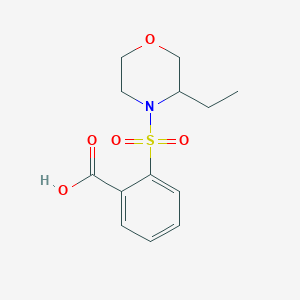
N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide, also known as OPB-9195, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of oxazole derivatives and has been found to possess a range of biological activities.
科学的研究の応用
N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. One of the primary research areas is cancer, where this compound has been found to exhibit potent anticancer activity. It has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models. This compound has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. It has been found to suppress the immune response and reduce inflammation in animal models.
作用機序
The mechanism of action of N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism and immune function. This compound has also been found to inhibit the activation of the protein kinase B (AKT) signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the production of pro-inflammatory cytokines in immune cells. This compound has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide has several advantages for lab experiments. It is stable and can be easily synthesized and purified. It also exhibits potent biological activities, making it a useful tool for studying various diseases and biological processes. However, there are also some limitations to its use. This compound is relatively expensive, and its mechanism of action is not fully understood. Additionally, its potential toxicity and side effects need to be carefully evaluated before its use in clinical trials.
将来の方向性
There are several future directions for the study of N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide. One area of research is the development of more potent and selective inhibitors of DPP-IV and AKT signaling pathways. Another area of research is the evaluation of the safety and efficacy of this compound in clinical trials for the treatment of cancer and autoimmune diseases. Additionally, the potential use of this compound in combination with other drugs or therapies needs to be explored. Overall, this compound has great potential for the development of novel therapeutics for various diseases, and further research is needed to fully understand its biological activities and potential clinical applications.
合成法
The synthesis of N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide involves the reaction of 3-amino-2-oxazoline and 2-bromo-3-methylpropene in the presence of a base. The resulting product is then subjected to various purification steps to obtain pure this compound. The yield of the synthesis process is moderate, and the purity of the final product is crucial for its biological activities.
特性
IUPAC Name |
N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-4-8(12)10-9-5-7(6(2)3)11-13-9/h4-6H,1H2,2-3H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBGPPPJLPXXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)
![2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)
![N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)


![3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7556832.png)


![N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B7556850.png)


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)
